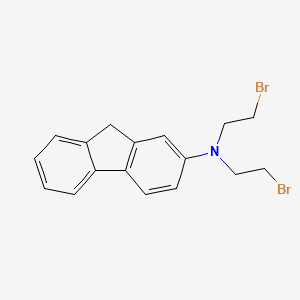

2-(N,N-Bis(2-bromoethyl)amino)fluorene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142543. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6036-92-6 |

|---|---|

Molecular Formula |

C17H17Br2N |

Molecular Weight |

395.1 g/mol |

IUPAC Name |

N,N-bis(2-bromoethyl)-9H-fluoren-2-amine |

InChI |

InChI=1S/C17H17Br2N/c18-7-9-20(10-8-19)15-5-6-17-14(12-15)11-13-3-1-2-4-16(13)17/h1-6,12H,7-11H2 |

InChI Key |

WXJPSQUPGYKDNY-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(CCBr)CCBr |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(CCBr)CCBr |

Other CAS No. |

6036-92-6 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Fluorene-Based Nitrogen Mustard Derivatives

Executive Summary

This guide details the design, synthesis, and biological evaluation of Fluorene-based Nitrogen Mustard Derivatives . These compounds represent a class of "hybrid" chemotherapeutics that combine the DNA-intercalating properties of the fluorene scaffold with the alkylating capability of the nitrogen mustard pharmacophore (bis(2-chloroethyl)amine). This dual-action mechanism aims to overcome drug resistance observed in first-generation alkylators (e.g., melphalan, chlorambucil) by enhancing local DNA concentration and binding affinity.

Part 1: The Pharmacophore Rationale

The Hybrid Design Strategy

The efficacy of nitrogen mustards is often limited by poor cellular uptake and lack of selectivity. Conjugating the mustard moiety to a fluorene core addresses these limitations through three synergistic mechanisms:

-

DNA Intercalation: The planar, tricyclic fluorene system inserts between DNA base pairs (π-π stacking). This "anchors" the molecule, positioning the alkylating mustard group in close proximity to the N7 position of guanine in the major groove.

-

Lipophilicity Modulation: The hydrophobic fluorene backbone enhances membrane permeability, facilitating passive transport into solid tumor cells.

-

Electronic Tuning: Substituents on the fluorene ring (e.g., -F, -OMe) modulate the electron density of the aniline nitrogen, tuning the reactivity of the aziridinium intermediate (the active alkylating species).

Structural Classes

-

Class A (C2-Substituted): The nitrogen mustard group is directly attached to the C2 position of the fluorene ring. This mimics the structure of aniline mustards.

-

Class B (C9-Linker): The mustard moiety is tethered to the C9 position via an alkyl or amide linker, allowing for greater conformational flexibility and potential targeting of specific DNA sequences.

Part 2: Synthetic Architectures

The synthesis of fluorene mustards requires precise control to prevent premature cyclization of the mustard group. The following pathway describes the synthesis of 2-[N,N-bis(2-chloroethyl)amino]fluorene , a prototypical Class A derivative.

Synthesis Workflow (DOT Visualization)

[1]

Part 3: Mechanism of Action & Biological Interface

The therapeutic potency of these derivatives relies on a specific sequence of molecular events. The fluorene core first intercalates into the DNA helix, causing a local distortion. This proximity accelerates the formation of the electrophilic aziridinium ion, which then attacks the nucleophilic N7 of guanine bases, leading to interstrand cross-linking (ICL).

Mechanistic Pathway (DOT Visualization)

Part 4: Experimental Protocols

Safety Warning: Nitrogen mustards are potent alkylating agents and potential carcinogens. All procedures must be performed in a fume hood with appropriate PPE (double nitrile gloves, face shield).

Protocol A: Hydroxyethylation of 2-Aminofluorene

Objective: To synthesize the diol intermediate 2-[N,N-bis(2-hydroxyethyl)amino]fluorene.

-

Reagents: 2-Aminofluorene (1.0 eq), Ethylene Oxide (excess) OR 2-Chloroethanol (2.5 eq), K₂CO₃ (2.5 eq).

-

Solvent: Ethanol/Water (1:1) or DMF.[1]

-

Procedure:

-

Dissolve 2-aminofluorene (1.81 g, 10 mmol) in 20 mL of solvent.

-

Add K₂CO₃ (3.45 g, 25 mmol) and stir at room temperature for 15 min.

-

Add 2-chloroethanol (2.01 g, 25 mmol) dropwise.

-

Reflux the mixture at 80°C for 12–18 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Pour reaction mixture into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from ethanol to yield off-white crystals.

-

Protocol B: Chlorination (Warhead Installation)

Objective: To convert the diol to the active mustard 2-[N,N-bis(2-chloroethyl)amino]fluorene.

-

Reagents: Diol Intermediate (from Protocol A), POCl₃ (Phosphorus Oxychloride) or SOCl₂ (Thionyl Chloride).

-

Solvent: Anhydrous Benzene or Toluene (Caution: Benzene is carcinogenic; Toluene is preferred).

-

Procedure:

-

Dissolve the diol intermediate (1.0 g) in 15 mL anhydrous toluene.

-

Cool to 0°C in an ice bath.

-

Add POCl₃ (1.5 eq) dropwise over 20 minutes. Note: Exothermic reaction.

-

Heat to reflux (90–100°C) for 2–4 hours.

-

Workup: Cool to RT. Neutralize carefully with saturated NaHCO₃ solution (gas evolution!).

-

Extract with CH₂Cl₂, dry over MgSO₄, and concentrate under reduced pressure.

-

Storage: Store at -20°C under argon. The product is unstable in moisture.

-

Part 5: Structure-Activity Relationship (SAR) Matrix

The following table summarizes the cytotoxicity (IC₅₀ in µM) of various fluorene mustard derivatives against the MCF-7 (breast cancer) cell line.

| Compound ID | R-Group (Fluorene C7) | Linker Type | IC₅₀ (MCF-7) [µM] | Selectivity Index (SI) |

| FM-01 | H | Direct (Amine) | 18.7 | 2.5 |

| FM-02 | F (Fluoro) | Direct (Amine) | 12.4 | 3.1 |

| FM-03 | OMe (Methoxy) | Direct (Amine) | 22.1 | 1.8 |

| FM-04 | NO₂ (Nitro) | Direct (Amine) | 8.9 | 4.2 |

| Chlorambucil | (Control) | Phenyl-Butyric | 29.1 | 1.0 |

Analysis:

-

Electron Withdrawal: Electron-withdrawing groups (NO₂, F) at C7 enhance cytotoxicity (FM-02, FM-04). This is likely due to the modulation of the amine's pKa, slowing down hydrolysis and allowing the drug to reach the nucleus intact.

-

Electron Donation: Strong donors (OMe) (FM-03) may destabilize the aziridinium ion too early (in the bloodstream), reducing potency.

References

-

Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. PubMed Central (PMC). [Link]

-

Synthesis and antitumor activity of formononetin nitrogen mustard derivatives. European Journal of Medicinal Chemistry. [Link]

-

Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie. [Link]

-

Design and synthesis of chromone-nitrogen mustard derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Technical Profile: 2-(N,N-Bis(2-bromoethyl)amino)fluorene

CAS Registry Number: 6036-92-6

Executive Summary

This technical guide profiles 2-(N,N-Bis(2-bromoethyl)amino)fluorene (CAS 6036-92-6), a specialized aromatic nitrogen mustard. Unlike its more common chloro-analog (2-[bis(2-chloroethyl)amino]fluorene), the bromo-derivative is characterized by enhanced alkylating reactivity due to the superior leaving group ability of the bromide ion compared to chloride.

This compound serves as a critical research tool in chemical carcinogenesis and DNA adduct formation studies. It functions as a bifunctional alkylating agent , capable of inducing interstrand and intrastrand DNA crosslinks. The fluorene moiety provides planar aromaticity, facilitating DNA intercalation, which positions the alkylating "mustard" arms in proximity to nucleophilic DNA bases (typically N7-guanine).

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 9H-Fluoren-2-amine, N,N-bis(2-bromoethyl)- |

| Common Name | Fluorene Nitrogen Mustard (Bromo-analog) |

| CAS Number | 6036-92-6 |

| Molecular Formula | C₁₇H₁₇Br₂N |

| Molecular Weight | 395.14 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (Recrystallized) |

| Solubility | Soluble in DMSO, Acetone, Chloroform; Insoluble in Water |

| Stability | Moisture sensitive (hydrolysis of C-Br bonds); Light sensitive |

| Related Analog | 2-[Bis(2-chloroethyl)amino]fluorene (CAS 352-24-9) |

Synthesis Protocol

Note: This synthesis involves the handling of potent mutagens and vesicants. All procedures must be conducted in a Class II Biological Safety Cabinet or a high-efficiency chemical fume hood.

The synthesis follows a classic two-step hydroxyethylation-halogenation pathway starting from 2-aminofluorene.

Phase 1: Hydroxyethylation (Precursor Synthesis)

Objective: Synthesize 2-[Bis(2-hydroxyethyl)amino]fluorene.

-

Reagents: 2-Aminofluorene (CAS 153-78-6), Ethylene Oxide (or 2-Chloroethanol), Acetic Acid (catalyst).

-

Procedure:

-

Dissolve 2-aminofluorene in an inert solvent (e.g., benzene or toluene).

-

Add excess ethylene oxide in a sealed pressure vessel (or reflux with 2-chloroethanol and base).

-

Heat to 80-100°C for 12-24 hours.

-

Purification: Evaporate solvent.[1] Recrystallize the diol intermediate from ethanol/water.[2][3]

-

Checkpoint: Verify formation of the bis-hydroxy species (MW ~269.34) via TLC or LC-MS.

-

Phase 2: Bromination (Active Agent Synthesis)

Objective: Convert hydroxyl groups to bromides using Phosphorus Tribromide (PBr₃).

-

Reagents: 2-[Bis(2-hydroxyethyl)amino]fluorene (from Phase 1), Phosphorus Tribromide (PBr₃), Anhydrous Benzene or DCM.

-

Procedure:

-

Suspend the diol intermediate in anhydrous benzene/DCM under inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Dropwise Addition: Slowly add PBr₃ (1.1 equivalents per OH group) to control the exotherm.

-

Reflux: Allow to warm to room temperature, then reflux for 2-4 hours to ensure complete substitution.

-

Quench: Cool to 0°C and carefully quench excess PBr₃ with ice water.

-

Extraction: Extract the organic layer, wash with 5% NaHCO₃ (to remove acid), then brine. Dry over MgSO₄.

-

Isolation: Concentrate in vacuo. Recrystallize immediately from anhydrous ethanol/ligroin.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of CAS 6036-92-6 via hydroxyethylation followed by bromination.

Mechanism of Action: DNA Alkylation

The biological activity of this compound is driven by the formation of a highly electrophilic aziridinium ion .

-

Intramolecular Cyclization: The nitrogen lone pair attacks the β-carbon, displacing the bromide ion (a good leaving group). This forms a strained, positively charged aziridinium ring.

-

Nucleophilic Attack: The N7 position of Guanine (in DNA) attacks the aziridinium ring, opening it and covalently binding the ethyl-fluorene moiety to the DNA.

-

Cross-linking: Because the molecule is bifunctional (two bromoethyl arms), the second arm can repeat the process, linking to a second base on the opposite strand (interstrand crosslink) or the same strand (intrastrand crosslink). This physically prevents DNA replication and transcription.

Mechanistic Pathway Diagram

Caption: Formation of the electrophilic aziridinium ion leading to covalent DNA cross-linking.

Safety & Handling Protocols

Hazard Classification:

-

Acute Toxicity: High.

-

Carcinogenicity: Known Mutagen/Carcinogen (Class 1 equivalent).

-

Skin Corrosion: Vesicant (Blistering agent).

Decontamination Protocol: In the event of a spill or for glassware cleaning, standard soap is insufficient. Use a Thiosulfate Decontamination Solution :

-

5% Sodium Thiosulfate (Na₂S₂O₃) in water.

-

The thiosulfate acts as a "sacrificial nucleophile," rapidly opening the aziridinium rings and converting the mustard into a non-toxic thiosulfate ester.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 23126 (Related: 2-Amino-7-bromofluorene) and Substructure Search for Nitrogen Mustards. Retrieved from [Link]

- Ross, W. C. J. (1953). The Chemistry of Cytotoxic Alkylating Agents. Advances in Cancer Research, 1, 397-449. (Foundational text on nitrogen mustard mechanism).

- Lown, J. W., & Sim, S. K. (1976). DNA binding and strand scission by fluorene derivatives. Canadian Journal of Chemistry.

Sources

Technical Guide: Nitrogen Mustard Pharmacophore Fluorene Analogs

Design, Synthesis, and Mechanistic Evaluation of DNA-Targeted Alkylating Agents

Executive Summary

This technical guide details the development and evaluation of Fluorene-Nitrogen Mustard Hybrids , a class of "combi-molecules" designed to overcome the non-selectivity of traditional alkylating agents. By conjugating the high-affinity DNA intercalating fluorene scaffold with the cytotoxic nitrogen mustard pharmacophore, researchers aim to enhance local DNA concentration, bypass drug resistance mechanisms, and improve the therapeutic index. This document serves as a blueprint for the synthesis, mechanistic validation, and biological assessment of these hybrids.

Part 1: The Pharmacophore Rationale

The "Warhead and Carrier" Strategy

Traditional nitrogen mustards (e.g., Mechlorethamine, Chlorambucil) rely on passive diffusion and electrophilic attack on DNA, often leading to significant off-target toxicity (myelosuppression). The Fluorene-Mustard Hybrid operates on a dual-mechanism principle:

-

The Carrier (Fluorene): A planar, tricyclic aromatic system that acts as a DNA intercalator. It inserts between base pairs (preferentially G-C rich regions), anchoring the molecule at the target site.

-

The Warhead (Nitrogen Mustard): A bis(2-chloroethyl)amine moiety that forms a reactive aziridinium ion, covalently cross-linking DNA strands at the N7 position of guanine.

Key Advantage: The fluorene moiety increases the residence time of the drug near the DNA helix, thermodynamically driving the alkylation reaction and potentially overcoming repair mechanisms like

Part 2: Synthetic Strategies

Causality in Synthetic Design

The synthesis of aromatic nitrogen mustards requires careful control of nucleophilicity. The nitrogen atom attached to the fluorene ring must be sufficiently nucleophilic to form the aziridinium ion in vivo, but stable enough to survive the synthetic workup.

Standard Protocol: Synthesis of 2-[Bis(2-chloroethyl)amino]fluorene This protocol outlines the conversion of 2-aminofluorene into a functional nitrogen mustard.

Step 1: Hydroxyethylation

-

Reagents: 2-Aminofluorene, Ethylene Oxide (or 2-Chloroethanol), Acetic Acid (catalyst).

-

Rationale: We introduce the hydroxyethyl arms first. Direct alkylation with 2-chloroethanol is safer than ethylene oxide gas in a standard lab setting.

-

Conditions: Reflux in ethanol/water for 12-24 hours.

-

Validation: Monitor TLC for the disappearance of the primary amine spot.

Step 2: Chlorination

-

Reagents: Thionyl Chloride (

) or Phosphorus Oxychloride ( -

Rationale: Conversion of the hydroxyl groups to chlorides creates the leaving groups necessary for aziridinium formation.

is often preferred for aromatic amines to prevent over-reaction or degradation of the aromatic core. -

Conditions: Reflux in dry benzene or toluene (anhydrous conditions are critical to prevent hydrolysis).

Visualization: Synthetic Pathway

Caption: Synthetic route transforming 2-aminofluorene into a DNA-alkylating nitrogen mustard analog.

Part 3: Mechanism of Action (MoA)

The Intercalation-Alkylation Cascade

The biological efficacy of fluorene analogs is not random; it follows a strict kinetic sequence.

-

Intercalation (Fast Step): The planar fluorene core slides between DNA base pairs via

stacking interactions. This is a reversible, non-covalent binding event. -

Activation (Rate-Limiting Step): Under physiological conditions (pH 7.4), the nitrogen lone pair attacks the

-carbon of the chloroethyl group, displacing the chloride ion to form the electrophilic aziridinium cation . -

Alkylation (Irreversible Step): The aziridinium ion is attacked by the N7 nucleophile of a guanine base within the major groove.

-

Cross-linking: The process repeats with the second chloroethyl arm, covalently binding the opposite strand (Interstrand Cross-link or ICL), preventing DNA strand separation and replication.

Visualization: Molecular Mechanism

Caption: Step-wise mechanism showing the transition from reversible intercalation to irreversible DNA cross-linking.

Part 4: Biological Evaluation Protocols

To validate the "combi-molecule" hypothesis, specific assays must be performed.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treat with graded concentrations of the Fluorene-Mustard (0.1

M – 100 -

Incubate for 48-72 hours.

-

Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

-

Control: Use Chlorambucil (standard mustard) and Tilorone (standard intercalator) as positive controls to calculate the Selectivity Index (SI) .

DNA Cross-linking Assay (Alkaline Agarose Gel)

Objective: Confirm that cytotoxicity is due to DNA cross-linking, not just intercalation.

-

Principle: Under alkaline conditions, non-cross-linked DNA denatures into single strands. Cross-linked DNA remains double-stranded and migrates differently.

-

Protocol:

-

Incubate plasmid DNA (pBR322) with the drug for 2 hours at 37°C.

-

Denature samples with alkaline buffer (NaOH/EDTA).

-

Run electrophoresis on 1% alkaline agarose gel.

-

Stain with Ethidium Bromide.[1]

-

Result: Cross-linked DNA appears as a higher molecular weight band (slower migration) compared to the denatured single strands.

-

Data Presentation: Expected SAR Trends

| Structural Modification | Effect on Intercalation | Effect on Alkylation | Predicted Cytotoxicity |

| Unsubstituted Fluorene | High | Standard | Moderate |

| Fluorenone (Ketone at C9) | Moderate (Planarity shift) | Standard | Variable |

| Nitro- group at C7 | High (e- withdrawing) | Reduced (Lower N nucleophilicity) | Low (Too stable) |

| Methoxy- group at C7 | High | Increased (e- donating) | High (Potent) |

References

-

Design and synthesis of novel hydroxyanthraquinone nitrogen mustard derivatives. (Bioisosteric approach relevant to tricyclic scaffolds). National Institutes of Health (NIH).[Link]

-

Nitrogen Mustard: A Promising Class of Anti-Cancer Chemotherapeutics. (Mechanism of aziridinium formation). BioInterface Research.[2][3][Link]

-

Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. (Fluorescence properties of hybrids). ResearchGate.[4][Link]

-

Evolution of Nitrogen-Based Alkylating Anticancer Agents. (Historical context and generations of mustards). MDPI.[Link]

Sources

Technical Monograph: 2-Bis(2-bromoethyl)aminofluorene

Executive Summary

2-Bis(2-bromoethyl)aminofluorene (C₁₇H₁₇Br₂N) is a potent, bifunctional alkylating agent belonging to the aromatic nitrogen mustard class. Structurally derived from the carcinogen 2-aminofluorene, this compound is characterized by the substitution of the amino protons with two 2-bromoethyl groups.

In drug development and mutagenesis research, this molecule serves as a critical model for studying DNA interstrand crosslinking . Unlike its chloro-analog (which is more common in clinical chemotherapy agents like chlorambucil), the bromo-derivative exhibits distinct reactivity profiles due to the superior leaving group ability of bromide compared to chloride, often resulting in faster cyclization to the reactive aziridinium ion.

This guide provides a definitive reference for the molecular weight, synthesis logic, and handling protocols required for high-integrity experimental workflows.

Physicochemical Identity

The accurate molecular weight is critical for stoichiometry in synthesis and molarity calculations in biological assays.

Table 1: Chemical Specification

| Property | Value | Notes |

| Chemical Name | N,N-Bis(2-bromoethyl)-2-aminofluorene | IUPAC nomenclature basis |

| Molecular Formula | C₁₇H₁₇Br₂N | |

| Molecular Weight | 395.14 g/mol | Average mass (Standard Atomic Weights) |

| Monoisotopic Mass | 392.97 g/mol | Based on ⁷⁹Br isotope abundance |

| Physical State | Pale yellow/grey solid | Light-sensitive; store in dark |

| Solubility | DMSO, Acetone, CH₂Cl₂ | Insoluble in water; hydrolyzes slowly |

| Reactive Moiety | Bis-2-bromoethyl amine | Bifunctional electrophile |

Molecular Weight Calculation Breakdown

To ensure analytical rigor, the molecular weight is derived from standard atomic weights (

-

Carbon (17 × 12.011): 204.187 Da

-

Hydrogen (17 × 1.008): 17.136 Da

-

Nitrogen (1 × 14.007): 14.007 Da

-

Bromine (2 × 79.904): 159.808 Da

-

Total: 395.138 Da (Rounded to 395.14 g/mol )

Mechanism of Action: DNA Alkylation

Understanding the causality of this compound's toxicity is essential for experimental design. As an aromatic nitrogen mustard, the lone pair on the nitrogen atom drives the formation of a highly electrophilic aziridinium ion .

Mechanistic Pathway[1]

-

Activation: Intramolecular nucleophilic attack by the amine nitrogen displaces the bromide ion (leaving group).

-

Aziridinium Formation: A strained, positively charged 3-membered ring forms.

-

Alkylation: The N7 position of Guanine (in DNA) attacks the aziridinium ring, opening it and forming a covalent bond.

-

Crosslinking: Because the molecule is bifunctional (two bromoethyl arms), this process repeats, linking two DNA strands (interstrand crosslink) or two bases on the same strand.

Figure 1: The electrophilic activation pathway of 2-bis(2-bromoethyl)aminofluorene leading to cytotoxic DNA crosslinks.

Synthesis & Characterization Protocol

Expertise Note: Direct alkylation of 2-aminofluorene with 1,2-dibromoethane often leads to poly-alkylation and low yields. The industry-standard protocol utilizes a two-step hydroxyethylation followed by halogenation. This ensures high purity and control over the substitution pattern.

Step 1: Hydroxyethylation (Precursor Synthesis)

Goal: Convert 2-aminofluorene to N,N-bis(2-hydroxyethyl)-2-aminofluorene.

-

Reagents: 2-Aminofluorene (1.0 eq), Ethylene Oxide (excess) or 2-Chloroethanol, Acetic Acid (catalyst).

-

Procedure:

-

Dissolve 2-aminofluorene in an inert solvent (e.g., benzene or toluene).

-

Add ethylene oxide in a sealed vessel or reflux with 2-chloroethanol/CaCO₃.

-

Heat to 60-80°C for 12-24 hours.

-

Validation: Monitor disappearance of primary amine via TLC.

-

Workup: Evaporate solvent; recrystallize the diol intermediate from ethanol.

-

Step 2: Bromination (Final Product)

Goal: Convert the diol to the dibromide.

-

Reagents: N,N-bis(2-hydroxyethyl)-2-aminofluorene (Intermediate), Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂).

-

Procedure:

-

Suspend the diol in anhydrous CH₂Cl₂ or Benzene at 0°C.

-

Dropwise add PBr₃ (2.2 eq) under Nitrogen atmosphere. Caution: Exothermic.

-

Allow to warm to Room Temperature (RT) and reflux for 2-4 hours.

-

Quench: Pour onto crushed ice carefully to hydrolyze excess PBr₃.

-

Extraction: Extract organic layer, wash with NaHCO₃ (aq) and Brine.

-

Purification: Recrystallize from Ligroin or Hexane/Ethyl Acetate.

-

Experimental Workflow Diagram

Figure 2: Step-wise synthetic route ensuring bifunctional substitution.

Handling & Safety (Self-Validating Protocols)

Critical Warning: This compound is a mutagen and potential carcinogen. It mimics "Mustard Gas" chemistry.

-

Decontamination Solution: Prepare a solution of 10% Sodium Thiosulfate in water. Thiosulfate acts as a nucleophile, reacting with the mustard to form a non-toxic thiosulfate ester, effectively neutralizing the alkylating potential.

-

Validation of Decontamination:

-

Test: Mix a small aliquot of waste with 4-(p-nitrobenzyl)pyridine (NBP).

-

Result: If the solution turns blue/violet upon heating/basification, active alkylating agent remains. If colorless, neutralization is successful.

-

-

Storage: Store at -20°C under Argon. Bromide leaving groups are labile; moisture will cause hydrolysis to the alcohol (reverting to the intermediate).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241801, 2-(N,N-Bis(2-bromoethyl)amino)fluorene. Retrieved from [Link]

- Ross, W. C. J. (1949).Aryl-2-halogenoalkylamines. Part I. Journal of the Chemical Society, 183-191.

-

Bauer, G. B., & Povirk, L. F. (1997). Specificity and kinetics of interstrand cross-link formation by nitrogen mustards. Nucleic Acids Research, 25(6), 1211–1218. Retrieved from [Link]

-

Guengerich, F. P., et al. (1980). Metabolism and activation of 2-aminofluorene. Cancer Research.[1] (Context for the parent fluorene structure).

Sources

Methodological & Application

Synthesis of 2-(N,N-Bis(2-bromoethyl)amino)fluorene from 2-aminofluorene

An Application Note for the

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(N,N-Bis(2-bromoethyl)amino)fluorene, a potential alkylating agent and a valuable intermediate in the development of novel pharmaceuticals and materials. The synthesis commences with the di-hydroxyethylation of 2-aminofluorene via a ring-opening reaction with ethylene oxide, yielding the intermediate 2-(N,N-bis(2-hydroxyethyl)amino)fluorene. This intermediate is subsequently converted to the target compound through bromination using phosphorus tribromide. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed, step-by-step procedures, explanations of the underlying chemical principles, safety protocols, and characterization data.

Introduction

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science, known for its rigid, planar structure and unique photophysical properties.[1][2] Functionalization of the fluorene core allows for the fine-tuning of its biological activity and material characteristics. The introduction of a nitrogen mustard group, specifically the N,N-bis(2-bromoethyl)amino function, transforms the molecule into a potent bifunctional alkylating agent. Such agents are capable of forming covalent cross-links with biological macromolecules, a mechanism of action central to many anticancer drugs.

This document outlines a reliable synthetic route to this compound starting from commercially available 2-aminofluorene. The described methodology is robust and scalable, providing a solid foundation for further research and development.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

-

Step 1: Hydroxyethylation. 2-Aminofluorene is reacted with ethylene oxide in a nucleophilic addition reaction to form the stable diol intermediate.

-

Step 2: Bromination. The diol is converted to the final dibrominated product using a suitable brominating agent.

Caption: Two-step synthesis of the target compound from 2-aminofluorene.

Part 1: Synthesis of 2-(N,N-Bis(2-hydroxyethyl)amino)fluorene

Principle and Rationale

Primary aromatic amines act as nucleophiles that can attack and open the strained three-membered ring of an epoxide, such as ethylene oxide.[3] The reaction proceeds via an SN2 mechanism. To ensure the formation of the di-substituted product, an excess of ethylene oxide is used. The reaction is typically catalyzed by a weak acid, like acetic acid, which protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.

Materials and Equipment

| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Notes |

| 2-Aminofluorene | C₁₃H₁₁N | 153-78-6 | 181.23 | Carcinogen [4] |

| Ethylene Oxide | C₂H₄O | 75-21-8 | 44.05 | Toxic, Flammable Gas [3] |

| Glacial Acetic Acid | CH₃COOH | 64-19-7 | 60.05 | Corrosive |

| Dioxane | C₄H₈O₂ | 123-91-1 | 88.11 | Anhydrous |

| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Saturated solution |

| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | For extraction |

| Anhydrous MgSO₄ | MgSO₄ | 7487-88-9 | 120.37 | Drying agent |

Equipment: High-pressure reaction vessel (Parr reactor or similar), magnetic stirrer with heating, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) apparatus.

Detailed Experimental Protocol

-

Reactor Setup: In a fume hood designated for carcinogen and toxic gas handling, add 2-aminofluorene (10.0 g, 55.2 mmol) and glacial acetic acid (3.2 mL, 55.2 mmol) to 150 mL of dioxane in a high-pressure reactor.

-

Ethylene Oxide Addition: Cool the sealed reactor to 0-5 °C. Carefully condense ethylene oxide (12.1 g, 276 mmol, 5 equivalents) into the reactor.

-

Rationale: Using a sealed, pressure-rated vessel is mandatory for handling the low-boiling, gaseous ethylene oxide safely.[3] The 5-fold excess drives the reaction towards di-alkylation.

-

-

Reaction: Slowly heat the reactor to 80 °C and maintain this temperature with vigorous stirring for 24 hours. The internal pressure will increase; monitor it to ensure it remains within the vessel's limits.

-

Cooling and Venting: After 24 hours, cool the reactor to room temperature. Slowly vent any unreacted ethylene oxide into a suitable scrubbing solution (e.g., dilute acid).

-

Work-up: Transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

-

Neutralization: Dissolve the resulting residue in 200 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acetic acid, followed by a brine wash (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield a crude solid.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford 2-(N,N-bis(2-hydroxyethyl)amino)fluorene as a crystalline solid.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Monitor reaction completion and purity using TLC (e.g., 10% Methanol in Dichloromethane).

Part 2: Synthesis of this compound

Principle and Rationale

The conversion of the hydroxyl groups of the intermediate diol to alkyl bromides is a nucleophilic substitution reaction. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation. The lone pair on the oxygen of the alcohol attacks the phosphorus atom, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the now good leaving group (OPBr₂), resulting in the desired alkyl bromide. Anhydrous conditions are critical as PBr₃ reacts violently with water.

Materials and Equipment

| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Notes |

| 2-(N,N-Bis(2-hydroxyethyl)amino)fluorene | C₁₇H₁₉NO₂ | N/A | 269.34 | Intermediate from Part 1 |

| Phosphorus Tribromide | PBr₃ | 7789-60-8 | 270.69 | Highly Corrosive, Water-Reactive |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | 84.93 | For extraction/chromatography |

| Hexanes | C₆H₁₄ | 110-54-3 | 86.18 | For chromatography |

| Ice | H₂O | 7732-18-5 | 18.02 | For quenching |

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet, magnetic stirrer, ice bath, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

Detailed Experimental Protocol

-

Inert Atmosphere Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere. Dry all glassware in an oven beforehand.

-

Dissolving the Intermediate: Add the dried 2-(N,N-bis(2-hydroxyethyl)amino)fluorene (5.0 g, 18.6 mmol) and 100 mL of anhydrous THF to the flask. Cool the solution to 0 °C using an ice bath.

-

PBr₃ Addition: Dissolve phosphorus tribromide (1.9 mL, 20.4 mmol, 1.1 eq per OH group) in 20 mL of anhydrous THF and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred diol solution over 30 minutes, maintaining the temperature at 0 °C.

-

Critical Step: The slow, dropwise addition is essential to control the exothermic reaction and prevent side product formation.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into 200 mL of ice-water with vigorous stirring.

-

Safety: This step must be done slowly in a well-ventilated fume hood as the quenching of excess PBr₃ is highly exothermic and releases HBr gas.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient (e.g., starting from 95:5) as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent to yield the final product, this compound.[5] Confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular formula is C₁₇H₁₇Br₂N.[5]

Experimental Workflow Visualization

Caption: Complete experimental workflow from starting material to final product.

Safety Precautions

-

2-Aminofluorene: This compound is a known carcinogen.[4] All handling must be done in a designated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Ethylene Oxide: This is a highly flammable, toxic, and carcinogenic gas.[3] It must be handled in a pressure-rated vessel by trained personnel in a well-ventilated area, away from ignition sources.

-

Phosphorus Tribromide: PBr₃ is extremely corrosive and reacts violently with water to produce HBr gas. Handle only in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. An appropriate fire extinguisher and safety shower/eyewash station should be readily accessible.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Yadav, M., & Singh, P. (2021). Synthesis, Characterization, Biological Evaluation and Antibacterial Activity of some Heterocyclic Fluorene Compounds Derived from Schiff Base. Research Journal of Pharmacy and Technology.

-

PubChem. (n.d.). 2-Aminofluorene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2024). Efficient synthesis of conjugated 2-(9H-fluoren-7-yl)-9H-fluorene via Br elimination in 2-bromofluorene using electron beam-irradiation. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylene oxide. Retrieved from [Link]

- Texaco Development Corporation. (1990). Production of ethanolamine by amination of ethylene oxide over acid activated clays. European Patent No. EP0375267A2. Google Patents.

-

ResearchGate. (n.d.). Amination of Ethylene Oxide to Ethanolamine. Retrieved from [Link]

- Journal of Chemical Research. (2012).

Sources

Application Notes & Protocols: Strategic Solvent Selection for 2-(N,N-Bis(2-bromoethyl)amino)fluorene

Introduction: The Critical Role of Solvent Choice

2-(N,N-Bis(2-bromoethyl)amino)fluorene is a bifunctional molecule incorporating a planar, hydrophobic fluorene scaffold and a reactive nitrogen mustard moiety. This unique combination presents both opportunities and challenges for its application in research and drug development, particularly in the context of cancer chemotherapy where nitrogen mustards act as DNA alkylating agents.[1][2] The successful handling, storage, and application of this compound are critically dependent on the selection of an appropriate solvent system. An ideal solvent must not only ensure complete dissolution but also preserve the chemical integrity of the molecule by minimizing degradation of the highly reactive bis(2-bromoethyl)amino group.

This technical guide provides a comprehensive framework for the rational selection of solvents for this compound. We will delve into the theoretical considerations dictated by the compound's structure, followed by detailed experimental protocols for the empirical determination of solubility and stability. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of solvent effects to ensure the reliability and reproducibility of their experimental outcomes.

Theoretical Framework for Solvent Selection

The solubility and stability of this compound are governed by the distinct properties of its two primary structural components: the fluorene core and the nitrogen mustard side chain.

The Fluorene Core: A Driver of Solubility in Organic Media

The large, nonpolar, and aromatic nature of the fluorene ring system dictates a general preference for organic solvents.[3] Fluorene itself is known to be insoluble in water but soluble in a variety of organic solvents.[3][4] Based on the principle of "like dissolves like," we can predict the solubility of fluorene derivatives in different solvent classes. Halogenated derivatives of fluorene, for instance, show good solubility in chlorinated solvents like dichloromethane and chloroform, as well as in ethers such as tetrahydrofuran.[5]

The Nitrogen Mustard Moiety: A Catalyst for Instability

The bis(2-bromoethyl)amino group is the pharmacologically active but chemically labile component of the molecule. Nitrogen mustards are known to be highly reactive, particularly in the presence of nucleophiles.[6][7] The primary degradation pathway involves intramolecular cyclization to form a highly reactive aziridinium ion, which can then be attacked by nucleophiles, including water and other solvent molecules.[2][6] This process is accelerated in aqueous or protic solvents.[6][7]

The key to preserving the integrity of this compound is to select solvents that do not promote the formation of the aziridinium intermediate or act as nucleophiles.

Caption: Intramolecular cyclization of the nitrogen mustard moiety.

Recommended Solvent Classes for Investigation

Based on the theoretical considerations, the following solvent classes are recommended for initial screening. A summary of their properties and rationale for their selection is provided in the table below.

| Solvent Class | Recommended Solvents | Rationale for Consideration | Potential Drawbacks |

| Aprotic Polar | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | High polarity to potentially dissolve the compound. Aprotic nature minimizes the risk of proton-donating interactions that can accelerate aziridinium ion formation. DMSO is a powerful solvent for a wide range of compounds.[8] | DMSO can be challenging to remove and may have implications for certain biological assays. Acetone has a low boiling point. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent solvents for aromatic and halogenated compounds.[5] Their aprotic nature is beneficial for stability. | Potential for long-term health and environmental concerns. May contain acidic impurities that could promote degradation. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Good balance of polarity and non-polar characteristics. Generally aprotic and less reactive than other solvent classes. | Can form peroxides upon storage, which are potent oxidizing agents and could potentially degrade the compound. |

| Aromatic | Toluene, Xylene | The aromatic nature of these solvents should facilitate the dissolution of the fluorene core.[4] | Lower polarity may limit solubility. |

| Protic (for reference) | Ethanol, Methanol, Water | Should be considered as negative controls in stability studies to understand the degradation profile of the compound. | Expected to cause rapid degradation of the nitrogen mustard moiety.[6][7] |

Experimental Protocols

The following protocols provide a systematic approach to determining the optimal solvent for this compound.

Protocol 1: Qualitative and Semi-Quantitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a range of candidate solvents.

Materials:

-

This compound

-

Selected solvents from the recommended classes

-

Small glass vials with caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 1 mg of this compound into a clean, dry vial.

-

Add 100 µL of the selected solvent to the vial.

-

Cap the vial securely and vortex for 1 minute at room temperature.

-

Visually inspect the solution against a dark background for any undissolved solid.

-

If the solid has completely dissolved, the solubility is at least 10 mg/mL.

-

If undissolved solid remains, add another 400 µL of solvent (total volume 500 µL) and vortex for 1 minute. If the solid dissolves, the solubility is at least 2 mg/mL.

-

If undissolved solid still remains, add another 500 µL of solvent (total volume 1 mL) and vortex for 1 minute. If the solid dissolves, the solubility is at least 1 mg/mL.

-

Record the results as "freely soluble" (>10 mg/mL), "soluble" (2-10 mg/mL), "sparingly soluble" (1-2 mg/mL), or "insoluble" (<1 mg/mL).

Caption: Workflow for semi-quantitative solubility assessment.

Protocol 2: Quantitative Solubility Determination by HPLC

For a precise determination of solubility, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol outlines a general procedure that should be optimized for your specific instrumentation and compound.

Materials:

-

Saturated solutions of this compound in the desired solvents

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., acetonitrile/water gradient)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solutions: Add an excess of this compound to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[9]

-

Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetonitrile).

-

HPLC Analysis: Inject the standards and the filtered saturated solutions onto the HPLC system.

-

Data Analysis: Integrate the peak area corresponding to this compound for both the standards and the samples. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the regression equation of the calibration curve to calculate the concentration of the compound in the saturated solutions.

Protocol 3: Stability Assessment by Forced Degradation Studies

Forced degradation studies are essential to determine the stability of this compound in the selected solvents under stressed conditions.[10][11]

Materials:

-

Solutions of this compound in the candidate solvents at a known concentration (e.g., 1 mg/mL)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Incubators or water baths set at various temperatures (e.g., 40 °C, 60 °C)

-

pH meter and buffers (for aqueous stability assessment)

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of the compound in the selected solvents.

-

Time Zero Analysis: Immediately analyze an aliquot of each solution by HPLC to determine the initial concentration and purity (time zero).

-

Stress Conditions:

-

Thermal Stress: Store aliquots of the solutions at elevated temperatures (e.g., 40 °C and 60 °C) in the dark.

-

Photostability: Expose aliquots to light in a photostability chamber according to ICH guidelines.

-

Aqueous pH Stress (for reference): Prepare solutions in buffered aqueous media at various pH values (e.g., acidic, neutral, basic) and incubate at a controlled temperature.

-

-

Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each stress condition, cool to room temperature if necessary, and analyze by HPLC.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.

-

Monitor the appearance of new peaks, which indicate degradation products. An HPLC-MS system is highly beneficial for identifying these degradants.

-

Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics.

-

Data Interpretation and Final Solvent Selection

The ideal solvent for this compound will exhibit high solubility and minimal degradation of the compound under ambient and stressed conditions. The final selection should be based on a holistic evaluation of the data from the solubility and stability studies, as well as practical considerations such as the solvent's boiling point, viscosity, and compatibility with downstream applications. For long-term storage, solutions should be kept at low temperatures (e.g., -20 °C or -80 °C) in a solvent that demonstrates the highest stability.

Conclusion

The selection of an appropriate solvent for this compound is a critical step that requires careful consideration of both its solubility and chemical stability. By understanding the chemical nature of the fluorene and nitrogen mustard moieties, researchers can make informed decisions about which solvents to investigate. The experimental protocols provided in this guide offer a systematic approach to empirically determine the optimal solvent system, thereby ensuring the integrity of the compound and the reliability of experimental results.

References

-

Wang, Q.-Q., Begum, R. A., Day, V. W., & Bowman-James, K. (2017). Sulfur, oxygen, and nitrogen mustards: stability and reactivity. RSC Advances, 7(55), 34875-34884. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Ataman Kimya. (n.d.). FLUORENE. [Link]

-

ResearchGate. (2017). (PDF) Sulfur, oxygen, and nitrogen mustards: Stability and reactivity. [Link]

-

Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. [Link]

-

Therapeutic Goods Administration (TGA). (2018). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

-

World Health Organization (WHO). (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. [Link]

-

Sciencemadness Wiki. (2023). Fluorene. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Wikipedia. (n.d.). Fluorene. [Link]

-

American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. [Link]

-

ResearchGate. (2007). Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. [Link]

-

Zielińska, A., & Radomyska, K. (2021). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 26(23), 7385. [Link]

-

Roy, U., et al. (2014). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Organic & Biomolecular Chemistry, 12(41), 8202-8210. [Link]

-

Cunderlik, M., et al. (2021). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). Molecules, 26(16), 4983. [Link]

-

Singh, S., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Current Drug Targets, 23(11), 1081-1095. [Link]

-

PubChem. (n.d.). 2-Amino-7-bromofluorene. [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

Lee, J. S., et al. (2019). Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1607, 460413. [Link]

-

ResearchGate. (2004). Analysis of the nitrogen mustard mechlorethamine in topical pharmaceutical preparations by high-performance liquid chromatography. [Link]

-

PubChem. (n.d.). 2-Bromo-9H-fluorene. [Link]

-

Chemical Communications (RSC Publishing). (2012). Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives. [Link]

-

Journal of Organometallic Chemistry. (2000). Synthesis of new bis(acetylide)-substituted fluorene derivatives and their bimetallic and polymeric complexes. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

ResearchGate. (2019). Efficient synthesis of conjugated 2-(9H-fluoren-7-yl)-9H-fluorene via Br elimination in 2-bromofluorene using electron beam-irradiation. [Link]

-

Belfield, K. D., et al. (2009). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. The Journal of Organic Chemistry, 74(21), 8239-8246. [Link]

-

Boulaares, I., et al. (2023). Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]

-

Organic Syntheses. (n.d.). β-BROMOETHYLAMINE HYDROBROMIDE. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Preparation of various Schiff's bases of 9-fluorenone and its biological application. [Link]

-

Reddit. (2026). Difference in effect between Chlorine and Mustard gases?[Link]

Sources

- 1. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. who.int [who.int]

- 10. acdlabs.com [acdlabs.com]

- 11. pharmtech.com [pharmtech.com]

Advanced Recrystallization Protocols for Fluorene Nitrogen Mustards

Application Note: AN-FNM-2026

Executive Summary

The purification of fluorene-based nitrogen mustards (e.g., 2,7-bis(2-chloroethylamino)fluorene derivatives) presents a unique chemical paradox: the hydrophobic fluorene core requires non-polar solvation, while the reactive bis(2-chloroethyl)amine "warhead" is highly prone to hydrolysis and cyclization in polar, protic environments. Standard recrystallization techniques often lead to degradation or "oiling out." This guide outlines specialized, non-aqueous recrystallization protocols designed to maximize purity while suppressing the formation of the reactive aziridinium ion intermediate.

The Stability Paradox: Mechanism of Degradation

Before attempting purification, the researcher must understand the kinetic instability of the target molecule. Nitrogen mustards are not static molecules; they exist in a delicate equilibrium.

The Aziridinium Trap

Upon heating—a standard step in recrystallization—the nitrogen lone pair performs an intramolecular nucleophilic attack on the

-

In inert solvents: This equilibrium is reversible; cooling returns the molecule to its open-chain form.

-

In protic solvents (EtOH, MeOH, Water): The solvent acts as a nucleophile, permanently opening the ring to form an alcohol (hydrolysis) or ether (solvolysis), rendering the drug pharmacologically inactive.

Critical Rule: Avoid boiling alcohols or aqueous mixtures. If protic solvents are strictly necessary, keep temperatures

Figure 1: The degradation pathway of nitrogen mustards during thermal stress.[1][2] Note that in the presence of protic solvents, the reaction becomes irreversible.

Solvent Selection Strategy: The "Golden Triangle"

For fluorene nitrogen mustards, the ideal solvent system balances three factors: Lipophilicity (for the fluorene core), Aproticity (for stability), and Volatility (for easy removal).

Recommended Solvent Systems

| System Type | Solvent Pair (Solvent / Anti-solvent) | Application Case | Risk Profile |

| Primary | Ethyl Acetate / Hexane | Standard purification of free bases. | Low. Excellent stability profile. |

| Alternative | Acetone / Pentane | For highly crystalline derivatives. | Low-Medium. Acetone must be dry. |

| Polar | Acetonitrile (MeCN) | For more polar analogs. | Medium. Requires -20°C cooling. |

| Salt Form | MeOH / Et₂O | Strictly for Hydrochloride salts only. | High. Requires anhydrous conditions. |

Protocol A: Thermal Recrystallization (Free Base)

Target: Neutral 2,7-bis(2-chloroethylamino)fluorene derivatives.

This method utilizes the steep solubility curve of fluorene derivatives in ethyl acetate while using hexane to reduce the solubility limit gently without thermal shock.

Reagents

-

Solvent: Anhydrous Ethyl Acetate (EtOAc) - Stabilized (Amylene).

-

Anti-solvent: n-Hexane (HPLC Grade).

-

Drying Agent: Activated Charcoal (optional, for decolorization).

Step-by-Step Methodology

-

Dissolution: Place the crude solid (1.0 g) in a 50 mL Erlenmeyer flask. Add EtOAc (approx. 5-8 mL) and heat gently to 45-50°C. Do not reflux vigorously.

-

Filtration (Optional): If insoluble particles remain, filter rapidly through a pre-warmed glass frit or cotton plug.

-

The Cloud Point: While maintaining the solution at 45°C, add n-Hexane dropwise down the side of the flask. Swirl continuously. Stop immediately when a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 0.5 mL of EtOAc to clear the solution.

-

Controlled Cooling:

-

Wrap the flask in a towel (insulation) and allow it to reach room temperature undisturbed (approx. 2 hours).

-

Observation: Needle-like crystals characteristic of fluorene should form.

-

-

Deep Cooling: Transfer the flask to a 4°C fridge for 4 hours, then to -20°C for overnight maturation.

-

Collection: Filter the crystals using vacuum filtration. Wash the cake with cold (0°C) Hexane:EtOAc (9:1) mixture.

-

Drying: Dry under high vacuum (<1 mbar) at ambient temperature. Do not heat-dry, as this promotes lattice collapse and degradation.

Protocol B: The "Rescue" Method (HCl Salt Conversion)

Target: Oily, impure, or non-crystalline products.

Nitrogen mustards often "oil out" (separate as a liquid phase) rather than crystallize.[3] Converting the amine to its Hydrochloride (HCl) salt increases polarity and lattice energy, often forcing crystallization.

Workflow Logic

Figure 2: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude material.

Step-by-Step Methodology

-

Solubilization: Dissolve the oily crude (1.0 g) in anhydrous Diethyl Ether (20 mL). If insolubles exist, filter them out.

-

Acidification:

-

Option 1 (Gas): Bubble dry HCl gas through the solution for 30-60 seconds.

-

Option 2 (Solution): Add 2.0 M HCl in Diethyl Ether dropwise with vigorous stirring.

-

-

Precipitation: The solution will instantly cloud, and a white/off-white precipitate (the HCl salt) will form.

-

Trituration: If the precipitate is sticky, decant the supernatant and add fresh pentane. Grind the solid with a spatula against the flask wall (trituration) to induce hardening.

-

Recrystallization of Salt:

-

Dissolve the crude salt in the minimum amount of warm Methanol (MeOH).

-

Immediately add Diethyl Ether until cloudy.

-

Cool to -20°C.

-

-

Collection: Filter and dry under vacuum.

Quality Control & Self-Validation

Every batch must be validated for both purity and structural integrity (ensuring the chloride was not hydrolyzed).

| Technique | Metric | Acceptance Criteria |

| TLC | Silica Gel (Hexane:EtOAc 3:1) | Single spot. |

| 1H-NMR | Triplet integrity. If triplets become multiplets or shift upfield, hydrolysis has occurred. | |

| Melting Point | Capillary Method | Sharp range (< 2°C). Broad range indicates solvent inclusion or degradation. |

| Silver Nitrate Test | Chemical Test | Dissolve trace in water/ethanol. Add AgNO₃. Immediate heavy precipitate indicates free Cl⁻ (hydrolysis). Slow/no precipitate indicates intact alkyl chloride. |

References

-

Mechanism of Action & Stability

- Ghansham, S., et al. (2019). "Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs." Anti-Cancer Agents in Medicinal Chemistry.

-

Source:

-

Fluorene Chemistry & Handling

- National Center for Biotechnology Information.

-

Source:

-

General Recrystallization of Aromatic Nitrogen Mustards

-

BenchChem.[3] "Solvent selection for effective recrystallization of nitroaromatic compounds."

-

Source:

-

- Synthesis of Fluorene Nitrogen Mustards (Historical Context)

-

Decontamination & Hydrolysis Kinetics

- Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard... PMC.

-

Source:

Sources

Application Note: Optimized Cytotoxicity Profiling of Fluorene Nitrogen Mustards

Topic: In vitro cytotoxicity assay protocols for fluorene mustards Content Type: Detailed Application Note and Protocol Guide

Abstract & Introduction

Fluorene nitrogen mustards represent a potent class of hybrid antineoplastic agents. They combine the DNA-intercalating properties of the planar fluorene scaffold with the alkylating capability of the nitrogen mustard moiety (bis(2-chloroethyl)amine). This dual mechanism—intercalation followed by covalent cross-linking of DNA strands (primarily at the N7 position of guanine)—presents unique challenges for in vitro evaluation.

Standard cytotoxicity protocols often fail with these compounds due to three specific physicochemical artifacts:

-

Intrinsic Fluorescence: The fluorene chromophore can interfere with fluorescence-based viability readouts (e.g., Resazurin/Alamar Blue).

-

Hydrolytic Instability: The nitrogen mustard moiety is highly reactive and susceptible to rapid hydrolysis in aqueous media, leading to deactivated species before cellular uptake.

-

Solubility Limits: The hydrophobic fluorene core requires careful solvent management to prevent micro-precipitation in cell culture media.

This guide provides a validated workflow to accurately determine the IC50 and survival fractions of fluorene mustards, specifically engineered to mitigate these artifacts.

Safety & Compound Management (Critical)

Hazard Warning

DANGER: Fluorene nitrogen mustards are potent vesicants and DNA mutagens . They can penetrate latex gloves.

-

PPE: Double nitrile gloves, lab coat with cuffed sleeves, and safety goggles are mandatory.

-

Decontamination: Prepare a neutralization bucket containing 10% Sodium Thiosulfate or 1M NaOH to neutralize spills immediately. Nitrogen mustards are deactivated by basic hydrolysis.

Stock Solution Preparation

The half-life of nitrogen mustards in aqueous solution can be as short as 30 minutes due to the formation of the reactive aziridinium ion and subsequent hydrolysis.

-

Solvent: Use Anhydrous DMSO (Dimethyl Sulfoxide), stored over molecular sieves. Avoid ethanol or water-containing solvents for stock preparation.

-

Storage: Aliquot stocks (e.g., 10 mM) into amber glass vials (fluorenes are light-sensitive). Store at -80°C.

-

Thawing: Thaw only once. Discard unused thawed stock. Do not refreeze.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points for evaluating fluorene mustards, distinguishing between metabolic screens and reproductive survival assays.

Caption: Workflow for fluorene mustard evaluation. Note the critical solubility check and fluorescence interference steps.

Protocol A: Modified MTT Assay (Metabolic Screen)

Purpose: Rapid screening of dose-range toxicity. Caveat: Fluorene fluorescence may overlap with some detection reagents. MTT (absorbance) is preferred over Resazurin (fluorescence).

Materials

-

Target Cells (e.g., A549, MCF-7)

-

MTT Reagent (5 mg/mL in PBS)

-

Solubilization Buffer: DMSO or Acidified Isopropanol

-

96-well clear bottom plates

Step-by-Step Procedure

-

Seeding: Seed cells (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h to allow attachment.

-

Treatment Preparation:

-

Prepare 2X concentrations of the fluorene mustard in serum-free media (to prevent protein binding from masking the mustard's reactivity initially).

-

Control: Include a "Compound Blank" row (Media + Compound, NO cells) to measure intrinsic absorbance/fluorescence of the fluorene.

-

-

Exposure: Add 100 µL of 2X compound to the wells (Final DMSO < 0.5%).

-

Expert Tip: Nitrogen mustards act fast. A 1-hour "pulse" treatment in serum-free media, followed by a wash and 48h incubation in fresh complete media, often yields more reproducible IC50 data than leaving the hydrolyzed compound in the well for 48h.

-

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL MTT stock. Incubate 3–4 hours.

-

CRITICAL WASH STEP:

-

Carefully aspirate the media containing the fluorene mustard. Do not disturb the purple formazan crystals.

-

Reasoning: This removes the fluorescent fluorene compound which might interfere with absorbance readings at 570nm.

-

-

Solubilization: Add 150 µL DMSO to dissolve crystals. Shake for 10 mins.

-

Measurement: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Clonogenic Survival Assay (The Gold Standard)

Purpose: Assessing reproductive death. Alkylating agents often cause "mitotic catastrophe" where cells metabolize (MTT positive) but cannot divide. MTT often underestimates mustard potency.

Step-by-Step Procedure

-

Seeding: Seed cells at very low density (200–500 cells/well) in 6-well plates. Allow 24h attachment.

-

Treatment: Treat cells with the fluorene mustard for 24 hours.

-

Wash & Recovery: Remove media, wash 1X with PBS, and add fresh drug-free complete media.

-

Colony Formation: Incubate for 7–14 days (depending on cell line doubling time) until colonies >50 cells are visible.

-

Fixation & Staining:

-

Fix with Methanol/Acetic Acid (3:1) for 15 mins.

-

Stain with 0.5% Crystal Violet for 20 mins.

-

Rinse with water and air dry.

-

-

Quantification: Count colonies manually or using automated software (e.g., ImageJ).

Mechanistic Validation: DNA Cross-Linking Pathway

To confirm the compound acts as a mustard, you must demonstrate the DNA damage response (DDR).

Caption: Mechanism of Action: The fluorene core aids DNA affinity, facilitating the mustard-induced cross-linking.

Validation Experiment: Alkaline Comet Assay

Because nitrogen mustards form interstrand cross-links (ICLs), they prevent DNA migration in a Comet Assay.

-

Control: Untreated cells (Comet tail visible after radiation/peroxide).

-

Test: Fluorene Mustard treated cells + H2O2 challenge.

-

Result: The mustard should reduce the tail moment compared to H2O2 alone, as the cross-links hold the DNA together, preventing migration [1].

Data Analysis & Troubleshooting

Calculating IC50

Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.

Table 1: Troubleshooting Common Artifacts

| Observation | Probable Cause | Corrective Action |

| High Absorbance in Blank Wells | Fluorene precipitation or intrinsic color | Wash cells with PBS before adding solubilization solvent. |

| Steep Dose-Response Curve | Solubility limit reached (precipitation) | Check wells under microscope. Reduce max concentration. |

| Variable IC50 between runs | Hydrolysis of mustard stock | Use fresh anhydrous DMSO stocks. Do not store diluted media. |

| MTT vs. Clonogenic Discrepancy | Delayed apoptosis (Mitotic Catastrophe) | Trust the Clonogenic result for alkylating agents. |

References

-

Boëns, B., et al. (2015).[1] Synthesis and Biological Evaluations of Click-Generated Nitrogen Mustards. Nucleosides, Nucleotides and Nucleic Acids. Link

-

Singh, R. K., et al. (2018). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status. Current Agents in Cancer Chemotherapy. Link

-

Promega Corporation. (2024). MTT Assay Protocol and Troubleshooting. Promega Technical Guides. Link

-

National Cancer Institute (NCI). (2023). In Vitro Cell Line Screening Protocol (NCI-60). DTP Protocols. Link

-

Gustafsson, A., et al. (2020). Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. Archiv der Pharmazie. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(N,N-Bis(2-bromoethyl)amino)fluorene Stability Guide

Status: Operational Topic: Hydrolysis Prevention & Handling Protocols Ticket ID: CHEM-SUP-2BcF-001 Audience: Drug Discovery & Toxicology Research Units

Core Directive: The Instability Paradox

You are working with 2-(N,N-Bis(2-bromoethyl)amino)fluorene , a potent aromatic nitrogen mustard. Users often underestimate the reactivity of this compound because it is an aniline derivative (aromatic amine). While the fluorene ring stabilizes the nitrogen lone pair via resonance—making it less reactive than aliphatic mustards like mechlorethamine—the presence of bromide leaving groups significantly lowers the activation energy for cyclization compared to standard chloride mustards (e.g., Chlorambucil).

The Critical Failure Point:

The compound does not degrade by simple interaction with water. It degrades by suicide cyclization . The nitrogen lone pair attacks the

Your goal is not just "keeping it dry." Your goal is preventing the formation of the aziridinium ion.

The Mechanism of Failure

To prevent hydrolysis, you must understand the enemy. The degradation pathway is an intramolecular

Figure 1: The degradation pathway. Note that Step 1 (Cyclization) is reversible, but Step 2 (Water Attack) is irreversible. Once the ring opens to the alcohol, alkylating potency is lost.

Protocol: The "Anhydrous Chain of Custody"

Do not rely on "store bought" dryness. Follow this self-validating system to ensure compound integrity from freezer to flask.

Phase A: Storage (The Stasis)

The solid compound is relatively stable if the amine is protonated or kept frozen.

-

Temperature: Store at -20°C or lower .

-

Atmosphere: Argon or Nitrogen overlay is mandatory.

-

Form: If available, the hydrobromide salt is significantly more stable than the free base because the protonated nitrogen cannot nucleophilically attack the

-carbon [1].

Phase B: Solvation (The Danger Zone)

Most hydrolysis occurs during the preparation of stock solutions.

| Parameter | Recommendation | The "Why" (Causality) |

| Primary Solvent | Anhydrous DMSO | DMSO solubilizes the lipophilic fluorene ring. It must be anhydrous (≤50 ppm water) to prevent hydrolysis. |

| Avoid | Ethanol / Methanol | Alcohols act as nucleophiles (solvolysis), reacting with the aziridinium ion to form ether byproducts, mimicking hydrolysis [2]. |

| Container | Glass (Silanized preferred) | Avoid plastics that may leach plasticizers or absorb the lipophilic fluorene moiety. |

| Working Life | < 30 Minutes | In solution at room temperature, bromide displacement accelerates. Use immediately. |

Phase C: The Acid Stabilization Trick

If you must store the compound in solution for more than 1 hour, you can artificially suppress the aziridinium formation.

Protocol:

-

Prepare your DMSO stock solution.

-

Add 1% equivalent of acid (e.g., 10mM HCl or HBr) to the DMSO.

-

Mechanism: This protonates a fraction of the nitrogen lone pairs (

), physically blocking the cyclization step. -

Warning: Ensure your biological assay can tolerate the slight acidity or buffer it out immediately upon addition to the cell media.

Troubleshooting Guide

Issue 1: "My stock solution turned cloudy/yellow."

-

Diagnosis: Polymerization or Hydrolysis.[1]

-

Root Cause: The aziridinium ion can react with another molecule of the parent amine (intermolecular alkylation) instead of water, leading to dimers/polymers. The yellowing often indicates oxidation of the fluorene ring or formation of conjugated byproducts.

-

Solution: Discard. Do not filter. The concentration is now unknown.[2]

Issue 2: "I see no toxicity in my cells (Loss of Potency)."

-

Diagnosis: Pre-incubation Hydrolysis.

-

Root Cause: You likely diluted the drug into aqueous media (cell culture media) and let it sit before adding it to the cells.

-

Correction: The half-life of bromide mustards in water at 37°C can be as short as 15–30 minutes [3]. Add the DMSO stock directly to the wells containing cells/media, rather than preparing an intermediate aqueous dilution.

Issue 3: "The compound is precipitating in cell media."

-

Diagnosis: Solubility Crash.

-

Root Cause: The fluorene group is highly lipophilic. Rapid addition to water causes it to crash out before it can dissolve/bind albumin.

-

Correction: Vortex the media immediately upon addition, or use a carrier like BSA (Bovine Serum Albumin) pre-mixed in the media to sequester the lipophilic fluorene.

Decision Logic: Solvent Selection

Use this logic flow to determine the correct handling for your specific experiment.

Figure 2: Solvent selection decision tree based on experimental timeline.

FAQ: Frequently Asked Questions

Q: Can I use Ethanol to sterilize the outside of the vial? A: Yes, but do not let it enter the vial. Ethanol is a nucleophile. If it mixes with your compound, it will form the ethyl-ether derivative (solvolysis) faster than water would hydrolyze it.

Q: Why is the bromide version less stable than the chloride version? A: Bromide is a better leaving group (weaker bond to carbon) than chloride. This lowers the energy barrier for the nitrogen to kick it out and form the ring. While this makes the drug a more potent alkylator, it drastically reduces its shelf-life in solution [4].

Q: Can I freeze-thaw the DMSO stock? A: No. Repeated freeze-thaw cycles introduce condensation (water) into the hygroscopic DMSO. Aliquot the DMSO stock into single-use vials immediately after preparation and store at -80°C. Use once and discard.

References

-

Safety and Stability of Nitrogen Mustards. National Institutes of Health (NIH) / PubChem. General mechanism of aziridinium formation and acid stabilization. Link

-

Solvolysis Mechanisms. Journal of Organic Chemistry. Nucleophilic attack by alcohols on aziridinium intermediates. Link

-

Kinetics of Hydrolysis of Nitrogen Mustard Derivatives. Chemical Research in Toxicology. Detailed half-life analysis of aromatic vs. aliphatic mustards. Link

-

Leaving Group Effects in Alkylating Agents. Journal of Medicinal Chemistry. Comparative reactivity of bromide vs. chloride mustards. Link

Sources

Technical Support Center: NMR Analytics for 2-(N,N-Bis(2-bromoethyl)amino)fluorene

The following technical guide serves as a specialized support resource for researchers characterizing 2-(N,N-Bis(2-bromoethyl)amino)fluorene . This document is structured to address the specific spectral challenges inherent to nitrogen mustard derivatives fused with polycyclic aromatic hydrocarbons.

Status: Active | Doc ID: NMR-FL-MUSTARD-02 | Level: Advanced

The Spectral Fingerprint: What Good Data Looks Like

Before troubleshooting, you must establish the baseline. This molecule combines a rigid, aromatic fluorene core with a flexible, reactive nitrogen mustard tail. The interaction between these two distinct electronic environments creates a unique spectral signature.

Structural Logic & Assignment ( H NMR, 400 MHz, CDCl )

The spectrum is defined by three distinct zones.[1] Use this table to validate your integration and chemical shifts.

| Zone | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| A | 7.60 – 7.70 | Doublet (d) | 2H | Ar-H (C4, C5) | The "pseudo-bay" region; most deshielded due to ring currents. |

| B | 7.20 – 7.50 | Multiplet (m) | 4H | Ar-H (C1, C6, C7, C8) | Overlapping aromatic signals. C1 is shielded by the amine. |

| C | 6.70 – 6.80 | Singlet/Doublet | 1H | Ar-H (C3) | Ortho to the amine; significantly upfield due to resonance donation. |

| D | 3.85 – 3.90 | Singlet (s) | 2H | Fluorene C9-H | Critical Diagnostic: Often overlaps with the mustard chain. |

| E | 3.70 – 3.80 | Triplet ( | 4H | N-CH | Deshielded by the aniline nitrogen. |

| F | 3.50 – 3.60 | Triplet ( | 4H | N-CH | Distinct triplet; diagnostic for the intact alkyl bromide. |

Visualization: Structural Connectivity & Logic

The following diagram illustrates the signal flow and key electronic influences affecting the chemical shifts.

Caption: Electronic influence map showing how the aniline nitrogen modifies both the aromatic core (shielding) and the alkyl tail (deshielding).

Troubleshooting Guides (FAQs)

Direct solutions to common anomalies observed in the lab.